molecular formula C11H8BrN5O B1384388 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 937604-16-5

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No. B1384388
M. Wt: 306.12 g/mol
InChI Key: QQBQDZLKGTUOLN-UHFFFAOYSA-N
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Description

“3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a chemical compound with the molecular formula C11H8BrN5O and a molecular weight of 306.12 . It is used in proteomics research .


Synthesis Analysis

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines . The synthesis process involves the use of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol as a reactant .


Molecular Structure Analysis

The molecular structure of “3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” consists of a triazolopyrimidine core with a bromobenzyl group at the 3-position and a hydroxyl group at the 7-position .


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists .


Physical And Chemical Properties Analysis

The molecular formula of “3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is C11H8BrN5O, and it has a molecular weight of 306.12 .

Scientific Research Applications

Synthesis and Characterization

A derivative of pyrimidine, specifically a 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction. The resulting structure was thoroughly characterized using X-ray single crystal diffraction and various spectroscopic techniques. Comparative analysis of geometrical parameters and spectral data with those of a DFT geometry optimization confirmed the structure. This research contributes to the understanding of molecular structures and interactions, particularly in the context of triazolopyrimidines (Lahmidi et al., 2019).

Antimicrobial and Antifungal Activities

A series of compounds, including triazolopyrimidines, were synthesized and tested for their antimicrobial and antifungal activities. These substances were specifically assessed against various microbial strains, providing insight into their potential therapeutic applications (Komykhov et al., 2017).

Antiviral and Antitumor Activities

Triazolopyrimidines underwent a series of chemical reactions leading to alkylation, and the resultant compounds were evaluated for their antiviral and antitumor activities. The study provides valuable data on the biomedical applications of these compounds (Islam, Ashida, & Nagamatsu, 2008).

Fungicidal and Insecticidal Activities

A multi-step synthesis of a series of triazolopyrimidines was carried out, and the synthesized compounds were evaluated for their fungicidal and insecticidal activities. This research explores the potential use of these compounds in agricultural applications (Chen & Shi, 2008).

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQDZLKGTUOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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